molecular formula C6H8D3N B1142672 2,2,3-Trideuteriohexanenitrile CAS No. 1219805-03-4

2,2,3-Trideuteriohexanenitrile

Cat. No. B1142672
M. Wt: 100.1767253
InChI Key:
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the chemical pathways used to create the compound. This can involve multiple steps, each with specific reactants, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity information, handling precautions, and disposal guidelines .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound can be modified or used in the development of new materials .

properties

IUPAC Name

2,2,3-trideuteriohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKHAQXUAOOFU-GRRZFFPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCC)C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trideuteriohexanenitrile

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